3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-7-8(11-3-5)6(9)4-10-7/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCNRXIIUGCZSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN2)Br)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the bromination of 6-methoxy-1H-pyrrolo[3,2-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Cross-Coupling Reactions: The bromine atom can engage in cross-coupling reactions with organometallic reagents, such as Suzuki or Heck coupling, in the presence of palladium catalysts.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in cross-coupling reactions.
Solvents: Dichloromethane, ethanol, and other organic solvents are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine serves as a crucial building block in the synthesis of novel therapeutic agents. Its derivatives have been investigated for their ability to target specific kinase enzymes implicated in cancer pathways. For instance, research has shown that compounds derived from this structure can inhibit fibroblast growth factor receptors (FGFRs), which are vital for cell proliferation and differentiation .
Case Study: Kinase Inhibition
A study demonstrated that derivatives of this compound exhibit significant inhibition of FGFRs with IC50 values ranging from 0.025 μM to 0.079 μM in various cancer cell lines. This highlights the compound's potential as a lead structure for developing targeted cancer therapies .
Materials Science
Organic Electronic Materials
The compound is also explored for its application in materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it suitable for enhancing the efficiency of these devices .
Table 1: Applications in Materials Science
| Application Type | Description | Reference |
|---|---|---|
| OLEDs | Used as a component to improve light emission | |
| OPVs | Enhances charge transport properties |
Biological Studies
Biochemical Probes
In biochemical research, this compound acts as a probe for studying protein-ligand interactions and enzyme activities. Its ability to selectively inhibit specific enzymes allows researchers to dissect complex biological pathways and understand disease mechanisms better .
Case Study: Protein-Ligand Interaction
A biochemical assay utilizing this compound demonstrated its effectiveness in inhibiting TNIK (Traf2- and Nck-interacting kinase), leading to decreased cell proliferation and increased apoptosis in treated cells. This illustrates its potential role in therapeutic applications targeting cell signaling pathways involved in cancer .
Mechanism of Action
The mechanism of action of 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
Positional Isomers and Regioisomers
The structural analogs of 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine differ in the positions of substituents or the pyrrolopyridine ring system. Key examples include:
| Compound Name | CAS Number | Substituents | Similarity Score | Key Differences |
|---|---|---|---|---|
| 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine | 1053655-76-7 | Br (C3), OMe (C5) | 0.73 | Methoxy at C5 instead of C6; pyrrolo[2,3-b]pyridine core |
| 6-Methoxy-1H-pyrrolo[2,3-b]pyridine | 896722-53-5 | OMe (C6) | 0.84 | Lacks bromine; simpler structure |
| 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | 352434-16-3 | Br (C3), OMe (C7) | - | Pyrrolo[2,3-c]pyridine core; methoxy at C7 |
| 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine | 1190310-00-9 | Br (C4), OMe (C6) | - | Bromine at C4 instead of C3 |
Key Observations :
Halogen-Substituted Analogs
Replacement of the methoxy group with other halogens or functional groups alters physicochemical and reactivity profiles:
| Compound Name | CAS Number | Substituents | Key Properties |
|---|---|---|---|
| 3-Bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine | 1190317-85-1 | Br (C3), Cl (C6) | Higher electrophilicity due to Cl; increased stability under acidic conditions |
| 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | 1190319-51-7 | Br (C6), Me (C2) | Methyl group enhances lipophilicity; reduced solubility in polar solvents |
Comparison :
- Reactivity : The methoxy group in the target compound acts as an electron-donating group, facilitating nucleophilic aromatic substitution (SNAr) at C3, whereas chloro analogs are more reactive in SNAr but less stable in basic conditions .
- Biological Activity : Bromo-chloro analogs (e.g., 3-bromo-6-chloro-1H-pyrrolo[3,2-b]pyridine) show enhanced binding to kinase ATP pockets due to increased electronegativity .
Functionalized Derivatives
Derivatives with additional functional groups or fused rings exhibit distinct applications:
| Compound Name | CAS Number | Functionalization | Application |
|---|---|---|---|
| Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 1234616-09-1 | Ester at C2 | Precursor for peptide-coupled inhibitors |
| 7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine | 1190318-61-6 | Nitro at C3 | Intermediate for electrophilic amination |
| 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | 956485-60-2 | Iodo at C3 | Substrate for Sonogashira coupling |
Key Insights :
- Synthetic Utility : The iodine atom in 6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine allows for sequential cross-coupling reactions, enabling modular synthesis of polyfunctionalized derivatives .
- Stability : Nitro-substituted analogs (e.g., 7-bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine) are prone to decomposition under reducing conditions, limiting their use in hydrogenation reactions .
Biological Activity
3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bromine atom at the 3-position and a methoxy group at the 6-position of the pyrrolo[3,2-b]pyridine framework. Its molecular formula is with a molecular weight of approximately 215.07 g/mol. This structural configuration contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific kinases by binding to their active sites, thereby interfering with phosphorylation processes critical for cell signaling.
- Receptor Modulation : It can modulate receptor activities, influencing downstream signaling pathways that are essential for various cellular functions.
- Pathway Interference : By disrupting specific biological pathways, it can lead to altered cellular responses and potentially induce apoptosis in cancer cells.
Biological Activity
Research has indicated several areas where this compound exhibits significant biological activity:
Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine, including this compound, show promising results against various cancer cell lines. For instance:
- In Vitro Studies : The compound has been evaluated for its cytotoxic effects on breast cancer cell lines. It exhibited significant inhibition of cell proliferation and induced apoptosis.
Kinase Inhibition
The compound has been identified as a potential inhibitor of SGK-1 kinase, which is implicated in various diseases including cancer and metabolic disorders. Inhibition of this kinase can lead to therapeutic effects in conditions mediated by SGK activity .
Case Studies
- Case Study on FGFR Inhibition : A related study involving pyrrolo[2,3-b]pyridine derivatives reported potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. Although not directly tested on this compound, the structural similarities suggest potential efficacy against FGFRs as well .
- Analgesic Properties : While primarily focused on other derivatives, research on related pyrrole compounds revealed analgesic effects comparable to traditional analgesics like morphine. This indicates a broader therapeutic potential for compounds within this chemical class .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Q. What are the common synthetic routes for 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[3,2-b]pyridine core. A feasible route includes:
- Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions (e.g., HBr/H₂O₂) .
- Methoxylation : Install the methoxy group at the 6-position via nucleophilic aromatic substitution (e.g., using NaOMe/CuI in DMF) or Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination with MeOH derivatives) .
- Purification : Recrystallization or column chromatography ensures purity (>95% by HPLC).
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the methoxy group (δ ~3.8 ppm for ¹H; ~55 ppm for ¹³C) and aromatic protons (δ 6.5–8.5 ppm). The bromine atom induces deshielding in adjacent carbons .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns consistent with bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Resolve regiochemistry and confirm substituent positions in single crystals grown from EtOH/water mixtures .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Kinase Inhibition Screening : Test against kinase panels (e.g., FGFR, EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity Assays : Evaluate in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing potency to analogs like 3-chloro-6-nitro derivatives (see Table 1) .
Advanced Research Questions
Q. How can cross-coupling reactions involving the bromo group be optimized for derivatization?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Additives like K₂CO₃ improve yields (>80%) .
- Sonogashira Coupling : Employ CuI/PdCl₂(PPh₃)₂ with terminal alkynes in Et₃N. Monitor regioselectivity via LC-MS to avoid byproducts .
- Catalyst Screening : Test NHC-Pd complexes for sterically hindered substrates to enhance turnover .
Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and controls. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) affects activity .
- Structural Analog Comparison : Cross-reference with analogs (e.g., 6-bromo-3-iodo derivatives) to identify substituent effects on potency .
Q. What strategies enhance the compound’s solubility for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the methoxy group, cleaved in vivo by phosphatases .
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size via dynamic light scattering) to improve bioavailability .
- Co-solvent Systems : Use DMSO/PBS (≤10% DMSO) for intraperitoneal administration without precipitation .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., FGFR1) on sensor chips to measure binding kinetics (ka/kd) .
- Molecular Dynamics Simulations : Model interactions with kinase ATP-binding pockets using Schrödinger Suite. Validate with mutagenesis (e.g., Ala scanning) .
- Transcriptomics : Perform RNA-seq on treated cells to identify downstream pathways (e.g., MAPK/ERK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
